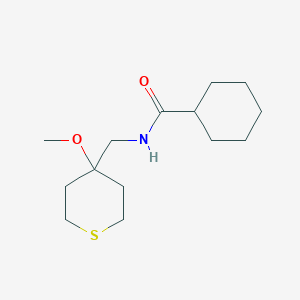

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)cyclohexanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)cyclohexanecarboxamide is a synthetic organic compound that features a unique combination of a cyclohexane carboxamide group and a methoxytetrahydrothiopyran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)cyclohexanecarboxamide typically involves the following steps:

Formation of the Methoxytetrahydrothiopyran Ring: This can be achieved through the reaction of a suitable thiol with an epoxide under acidic or basic conditions to form the tetrahydrothiopyran ring.

Methoxylation: The tetrahydrothiopyran ring is then methoxylated using methanol and an acid catalyst.

Coupling with Cyclohexanecarboxylic Acid: The methoxytetrahydrothiopyran intermediate is then coupled with cyclohexanecarboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiopyran ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the carboxamide can be reduced to form the corresponding amine.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Materials Science: The compound’s unique structure may lend itself to the development of novel materials with specific properties, such as enhanced stability or reactivity.

Biological Studies: It can be used as a probe to study biological processes involving sulfur-containing compounds.

Mechanism of Action

The mechanism of action of N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)cyclohexanecarboxamide would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The methoxytetrahydrothiopyran moiety could interact with hydrophobic pockets in the target protein, while the carboxamide group could form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Similar Compounds

- N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide

- N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-(methylsulfonyl)-2-oxo-1-imidazolidinecarboxamide

Uniqueness

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)cyclohexanecarboxamide is unique due to the presence of the cyclohexane carboxamide group, which can impart different physicochemical properties compared to its analogs. This uniqueness can influence its solubility, stability, and reactivity, making it a valuable compound for specific applications in research and industry.

Biological Activity

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)cyclohexanecarboxamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C16H25NO2S

- Molecular Weight : 293.44 g/mol

- CAS Number : 2034452-87-2

| Property | Value |

|---|---|

| Molecular Formula | C16H25NO2S |

| Molecular Weight | 293.44 g/mol |

| CAS Number | 2034452-87-2 |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that this compound may exhibit pro-apoptotic effects, potentially making it a candidate for cancer therapy.

Pharmacological Effects

- Anticancer Activity : Research indicates that the compound may induce apoptosis in cancer cells by inhibiting Bcl-2 family proteins, which are crucial for cell survival. This mechanism is significant in the context of various cancers, including leukemia and solid tumors .

- Anti-inflammatory Properties : There is evidence suggesting that the compound may also possess anti-inflammatory properties, which could be beneficial in treating diseases characterized by chronic inflammation.

- Neuroprotective Effects : Some studies have hinted at potential neuroprotective effects, although more research is needed to substantiate these claims.

Case Study 1: Apoptosis Induction in Cancer Cells

A study explored the efficacy of this compound in inducing apoptosis in human leukemia cells. The findings revealed that the compound significantly increased the rate of apoptosis compared to control groups, demonstrating its potential as an anticancer agent.

Case Study 2: In Vivo Anti-inflammatory Effects

In an animal model of inflammation, administration of the compound resulted in reduced inflammatory markers and improved clinical scores compared to untreated controls. This suggests a promising avenue for developing anti-inflammatory therapies based on this compound.

Table 2: Summary of Biological Activities

| Biological Activity | Evidence Level | Potential Applications |

|---|---|---|

| Anticancer Activity | High | Cancer therapy |

| Anti-inflammatory | Moderate | Treatment of inflammatory diseases |

| Neuroprotective Effects | Preliminary | Neurodegenerative disease treatment |

Properties

IUPAC Name |

N-[(4-methoxythian-4-yl)methyl]cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO2S/c1-17-14(7-9-18-10-8-14)11-15-13(16)12-5-3-2-4-6-12/h12H,2-11H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEAPNBWDDJMHQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCSCC1)CNC(=O)C2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.